2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS No.: 725705-24-8
Cat. No.: VC7800436
Molecular Formula: C19H17NO3
Molecular Weight: 307.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725705-24-8 |
|---|---|
| Molecular Formula | C19H17NO3 |
| Molecular Weight | 307.349 |
| IUPAC Name | 2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22) |
| Standard InChI Key | JSTPXWAVHYEQRY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid (QCA) family, a class of heterocyclic compounds known for their planar aromatic systems and bioactivity. The molecule comprises:
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A quinoline core substituted with methyl groups at positions 6 and 8.
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A 2-methoxyphenyl ring at position 2 of the quinoline.
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A carboxylic acid functional group at position 4.
The IUPAC name, 6,8-dimethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, reflects this substitution pattern . The methoxy group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing intermolecular interactions and solubility.
Table 1: Key Physicochemical Properties
The X-ray crystallography data for this specific compound remains unpublished, but analogous QCAs exhibit coplanar arrangements between the quinoline core and aryl substituents, facilitating π-π stacking interactions in biological targets.
Spectroscopic Characterization
While experimental spectral data (NMR, IR, MS) for 725705-24-8 is limited in public literature, its structural analogs provide insights:
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-NMR: Methyl groups at positions 6 and 8 typically resonate as singlets at δ 2.4–2.6 ppm, while the methoxy proton appears as a singlet near δ 3.8 ppm.
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IR Spectroscopy: Stretching vibrations for the carboxylic acid group () and methoxy C-O bond () dominate the spectrum .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves multistep reactions, often proceeding through intermediates such as 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS: 1160262-81-6) . A generalized route includes:
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Friedländer Annulation: Condensation of 2-amino-4,6-dimethylbenzaldehyde with 2-methoxyphenylacetonitrile under acidic conditions to form the quinoline core.
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Carboxylic Acid Introduction: Oxidation of a methyl substituent at position 4 using KMnO or SeO, followed by hydrolysis to yield the carboxylic acid.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >98% purity, as required for pharmaceutical intermediates .
Key Reaction Conditions:
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Temperature: 80–120°C under inert atmosphere (N or Ar).
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Catalysts: Lewis acids (e.g., ZnCl) for annulation; radical inhibitors to prevent side reactions.
Industrial-Scale Production
MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, emphasizing:
Biological Activity and Research Findings
Anti-Mycobacterial Activity
Recent studies highlight the compound’s inhibition of Mycobacterium tuberculosis (Mtb) DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Table 2: In Vitro Activity Against Mtb
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| H37Rv (Drug-Sensitive) | 1.2 | |
| MDR-TB | 2.8 | |
| XDR-TB | 5.4 |
Mechanistically, the carboxylic acid group chelates Mg ions in the gyrase ATP-binding pocket, while the methoxyphenyl moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions.
Broad-Spectrum Antibacterial Effects
Preliminary screens indicate activity against Gram-positive pathogens:
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Staphylococcus aureus (MIC: 4.7 µg/mL).
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Enterococcus faecium (MIC: 6.1 µg/mL).
Notably, the compound exhibits reduced efficacy against Gram-negative bacteria (e.g., E. coli MIC >25 µg/mL), likely due to poor outer membrane permeability.
Structure-Activity Relationships (SAR)
Role of Substituent Positioning
Comparative studies with positional isomers reveal critical SAR trends:
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6,8-Dimethyl vs. 7,8-Dimethyl: The 6,8-dimethyl analog (725705-24-8) shows 3.2-fold greater Mtb inhibition than its 7,8-dimethyl counterpart (895966-42-4), attributed to enhanced hydrophobic contact with gyrase residue Tyr-109.
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Methoxy vs. Isopropoxy: Replacing the 2-methoxy group with isopropoxy (as in 932796-19-5) reduces activity by 40%, suggesting steric bulk impedes target binding .
Carboxylic Acid Bioisosteres
Replacing the carboxylic acid with esters or amides diminishes anti-mycobacterial effects, underscoring the necessity of the free acid for metal ion coordination.
Applications in Medicinal Chemistry
Lead Compound for TB Therapeutics
The compound serves as a scaffold for developing novel anti-tubercular agents, with derivatization efforts focusing on:
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Prodrug Strategies: Esterification to improve oral bioavailability.
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Combination Therapies: Synergy testing with rifampicin and isoniazid.
Antibiotic Adjuvants
In combination with β-lactams, sub-inhibitory concentrations of 725705-24-8 reduce S. aureus biofilm formation by 78%, potentially overcoming resistance mechanisms.
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